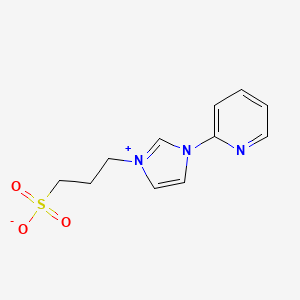
1-(pyridin-2-yl)-3-(3-sulfonatopropyl)-1H-imidazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate is a complex organic compound that features a pyridine ring, an imidazole ring, and a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate typically involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a suitable catalyst. The resulting intermediate is then reacted with propane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反応の分析
Types of Reactions
3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the imidazolium ion to imidazole, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The pyridine and imidazole rings can bind to metal ions, influencing enzymatic activities and cellular processes. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 3-(1-Ethenyl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
- 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
Uniqueness
Compared to similar compounds, 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate stands out due to its unique combination of a pyridine ring, an imidazole ring, and a sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC名 |
3-(3-pyridin-2-ylimidazol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C11H13N3O3S/c15-18(16,17)9-3-6-13-7-8-14(10-13)11-4-1-2-5-12-11/h1-2,4-5,7-8,10H,3,6,9H2 |
InChIキー |
MQOOHFKYRYCFCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C=C[N+](=C2)CCCS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)

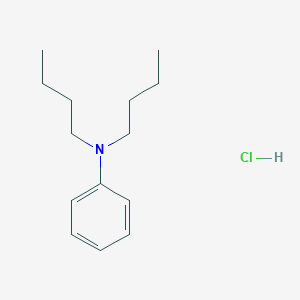
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
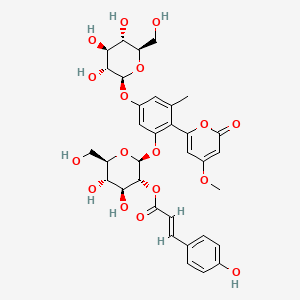
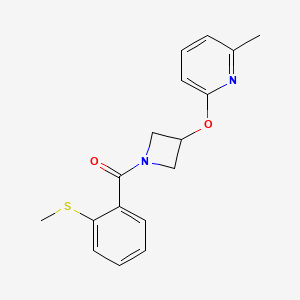
![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)
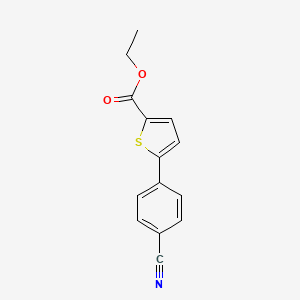
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
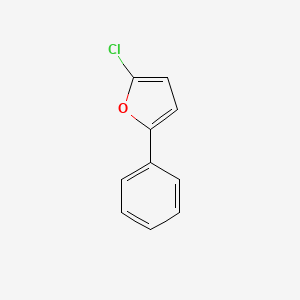

![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)
